Comparative Reactivity of 6,6'-Dihydroxy-1,1'-binaphthyl vs. BINOL in Superelectrophilic Media
Under identical superelectrophilic activation conditions with aluminum halides, the target compound, 6,6'-dihydroxy-1,1'-bi-2-naphthol, is completely unreactive, while the parent compound 1,1'-bi-2-naphthol (BINOL) undergoes alternative reaction pathways, and its 7,7'-dihydroxy isomer reacts with cyclohexane and benzene to yield octahydro-7,7'-dioxo and 5,5'-diphenyl derivatives, respectively [1]. This lack of reactivity for the 6,6'-diol is a key differentiator.
| Evidence Dimension | Reactivity under superelectrophilic conditions (Aluminum halides) |
|---|---|
| Target Compound Data | No reaction |
| Comparator Or Baseline | 1,1'-bi-2-naphthol (BINOL) and 7,7'-dihydroxy-1,1'-bi-2-naphthol |
| Quantified Difference | Target compound: 0% reaction; Comparators: Significant reaction and product formation |
| Conditions | Reaction with cyclohexane or benzene in the presence of an excess of aluminum halides [1] |
Why This Matters
This inertness under harsh conditions can be leveraged for applications requiring a stable, non-reactive chiral scaffold or when a different synthetic pathway is needed.
- [1] Zhu, Z.; Genaev, A. M.; Salnikov, G. E.; Koltunov, K. Y. Mechanistic investigation of superelectrophilic activation of 1,1'-bi-2-naphthols in the presence of aluminum halides. Org. Biomol. Chem. 2019, 17 (16), 3971-3977. View Source
